Lupinalbin B
Description
Lupinalbin B is a coumaranochroman-4-one isoflavonoid first isolated from Lupinus species and Jamaican medicinal plants . Its chemical structure (C₂₀H₁₆O₆; exact mass: 352.094690) comprises a benzofuro[2,3-b][1]benzopyran-11-one core substituted with hydroxyl groups at positions 1, 3, and 8 and a 3-methyl-2-butenyl (prenyl) group at position 2 (Table 1) . This compound is notable for its acid-catalyzed cyclization to form cyclo-lupinalbin B (15), a reaction exploited in synthetic studies . While its biological activities remain less characterized than its analogs, its structural features and reactivity provide insights into isoflavonoid biosynthesis and bioactivity.
Properties
CAS No. |
98113-96-3 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.34 |
Synonyms |
1,3,8-Trihydroxy-2-(3-methyl-2-buten-1-yl)-11H-benzofuro[2,3-b][1]benzopyran-11-one; 5,7,4′-Trihydroxy-6-prenylcoumaronochrome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
Key structural analogs of lupinalbin B include lupinalbin A, lupinalbin F, lupinol C, and 2'-hydroxygenistein. Their differences in substituents, stereochemistry, and prenylation patterns directly influence their NMR profiles and reactivity (Table 1).
Table 1. Structural and NMR Comparison of this compound and Analogs
- Prenylation Effects: The 2-prenyl group in this compound increases its 6'-H NMR shift (δ7.82) compared to non-prenylated lupinol C (δ7.24) and diprenylated lupinalbin F (δ7.66) . This shift reflects steric and electronic perturbations from prenyl substituents.
Q & A
Q. How can researchers align this compound studies with ethical guidelines for natural product research?
- Methodological Answer : Obtain permits for biological material access (Nagoya Protocol). For in vivo work, secure IACUC approval and adhere to the 3Rs (replacement, reduction, refinement). Disclose funding sources and conflicts of interest .
Tables for Reference
| Parameter | Lupinalbin A (DPP4) | Lupinalbin A (α-Glucosidase) |
|---|---|---|
| IC50 (µM) | 45.2 ± 0.8 | 53.4 ± 1.2 |
| Inhibition Type | Competitive | Non-competitive |
| Ki (µM) | 35.1 ± 2.0 | 45.0 |
| Source | [] | [] |
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